3-Bromo-2-methylbenzene-1-sulfonyl chloride

Catalog No.
S983888
CAS No.
886501-61-7
M.F
C7H6BrClO2S
M. Wt
269.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methylbenzene-1-sulfonyl chloride

CAS Number

886501-61-7

Product Name

3-Bromo-2-methylbenzene-1-sulfonyl chloride

IUPAC Name

3-bromo-2-methylbenzenesulfonyl chloride

Molecular Formula

C7H6BrClO2S

Molecular Weight

269.54 g/mol

InChI

InChI=1S/C7H6BrClO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3

InChI Key

LJQINJOCKBNGAJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Br)S(=O)(=O)Cl

Canonical SMILES

CC1=C(C=CC=C1Br)S(=O)(=O)Cl

3-Bromo-2-methylbenzene-1-sulfonyl chloride is characterized by its aromatic ring structure, which includes a bromine atom and a methyl group attached to the benzene ring. The compound has a molecular weight of approximately 269.54 g/mol and a density of about 1.7 g/cm³. Its boiling point is recorded at 330.1ºC under standard atmospheric pressure . The compound is classified as hazardous, with potential to cause severe skin burns and eye damage upon contact .

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
  • Acylation Reactions: It can be used in acylation reactions to introduce the sulfonyl group into organic molecules.
  • Coupling Reactions: It may also be involved in coupling reactions to synthesize more complex organic structures.

The synthesis of 3-bromo-2-methylbenzene-1-sulfonyl chloride typically involves:

  • Bromination of 2-methylbenzenesulfonic acid: This method introduces the bromine atom into the aromatic system.
  • Chlorination: The resulting compound can then be treated with thionyl chloride or phosphorus pentachloride to convert the hydroxyl group into a chlorosulfonyl group.

3-Bromo-2-methylbenzene-1-sulfonyl chloride finds applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
  • Agrochemicals: The compound serves as a precursor for developing herbicides and pesticides.
  • Biotechnology: It plays a role in modifying biomolecules for research and therapeutic purposes .

Several compounds share structural similarities with 3-bromo-2-methylbenzene-1-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
4-Bromo-2-methylbenzene-1-sulfonyl chlorideC7H6BrClO2SBromine at the para position
5-Bromo-2-methylbenzene-1-sulfonyl chlorideC7H6BrClO2SBromine at the meta position
3-Chloro-2-methylbenzene-1-sulfonyl chlorideC7H6ClO2SChlorine instead of bromine

Uniqueness

3-Bromo-2-methylbenzene-1-sulfonyl chloride is unique due to its specific positioning of bromine and methyl groups on the benzene ring, which influences its reactivity and application potential compared to similar compounds. The presence of both bromine and sulfonyl chloride functionalities makes it particularly valuable in organic synthesis.

XLogP3

3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

3-Bromo-2-methylbenzene-1-sulfonyl chloride

Dates

Modify: 2023-08-16

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